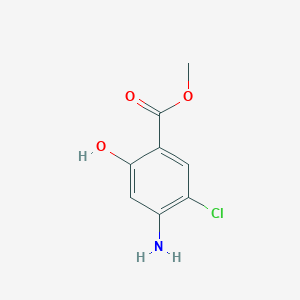

Methyl 4-amino-5-chloro-2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMFZXQWMHJMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564984 | |

| Record name | Methyl 4-amino-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129511-06-4 | |

| Record name | Methyl 4-amino-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-amino-5-chloro-2-hydroxybenzoate

Foreword: The Imperative of Structural Certainty

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of a molecule is the bedrock upon which all subsequent research, development, and quality control are built. An assigned structure is not merely a name; it is a hypothesis that must be rigorously tested and proven. For a molecule such as Methyl 4-amino-5-chloro-2-hydroxybenzoate, which serves as a critical intermediate in the synthesis of pharmacologically active compounds, structural certainty is non-negotiable.[1] The presence of multiple reactive functional groups—an amine, a phenol, a halide, and an ester—on a benzene ring creates a significant potential for isomerism. An incorrect structural assignment could lead to the development of an entirely different, potentially inactive or harmful, final product.

Part 1: Initial Characterization and Physicochemical Profile

Before delving into complex spectroscopic analysis, the foundational properties of the compound are established. These initial data points provide the first clues to the molecule's identity and are essential for verifying subsequent findings. The target molecule is a solid at room temperature.[4]

Table 1: Physicochemical and Identity Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 129511-06-4 | [4] |

| Molecular Formula | C₈H₈ClNO₃ | [5] |

| Molecular Weight | 201.61 g/mol | [5] |

| Physical Form | Solid | [4] |

The proposed structure, based on its chemical name, is visualized below. The remainder of this guide is dedicated to proving this structure is correct.

Caption: 2D Structure of this compound.

Part 2: The Core Analytical Workflow for Unambiguous Elucidation

A robust structural confirmation relies on a suite of orthogonal analytical techniques. Each method probes a different aspect of the molecule's constitution, and together they provide a comprehensive and self-validating dataset.

Caption: Logical workflow for definitive structure elucidation.

Mass Spectrometry: The First Checkpoint

Causality: The first and most fundamental question is: "What is the mass of the molecule?" High-Resolution Mass Spectrometry (HRMS) is employed not only to confirm the nominal mass but to provide an exact mass measurement, which is crucial for determining the elemental formula. For this specific molecule, MS is also invaluable for confirming the presence of a single chlorine atom through its characteristic isotopic signature.

Experimental Protocol (HRMS-ESI):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 µg/mL.

-

Instrumentation: The solution is infused into a high-resolution mass spectrometer, such as an Orbitrap or TOF system, equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Data is acquired over a mass range of m/z 100-500.

Data Interpretation & Validation: The primary goal is to find the protonated molecular ion, [M+H]⁺. The data must satisfy two key criteria:

-

Exact Mass: The measured m/z of the [M+H]⁺ ion must match the theoretical exact mass for C₈H₉ClNO₃⁺ within a narrow tolerance (typically < 5 ppm).

-

Isotopic Pattern: Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum must exhibit two peaks for the molecular ion: an 'M' peak and an 'M+2' peak, with a relative intensity ratio of approximately 3:1.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Theoretical Exact Mass (m/z) | Expected Observation |

| [C₈H₈³⁵ClNO₃ + H]⁺ | 202.0265 | High-intensity peak at ~202.0265 |

| [C₈H₈³⁷ClNO₃ + H]⁺ | 204.0236 | Peak at ~204.0236 with ~32% the intensity of the 202 peak |

A common fragmentation observed in similar benzoate esters is the loss of the methoxy group (-OCH₃) or methanol (-CH₃OH) from the ester.[6] The presence of a fragment ion at m/z ~170 would correspond to the loss of methanol, further corroborating the structure.

Nuclear Magnetic Resonance (NMR): The Architectural Blueprint

Causality: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity—the very architecture of the molecule. ¹H NMR maps the proton environments, ¹³C NMR maps the carbon skeleton, and 2D NMR techniques (HSQC, HMBC) definitively link them together. For a polysubstituted aromatic ring, NMR is the only technique that can unambiguously determine the substitution pattern.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at solubilizing polar compounds and allows for the observation of exchangeable protons (OH, NH₂). Tetramethylsilane (TMS) is used as an internal reference (0.0 ppm).[7][8]

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Experiments: A standard suite of experiments is run: ¹H, ¹³C{¹H}, and 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR Data Interpretation: The substitution pattern of the aromatic ring—with four substituents and two protons—predicts two distinct signals for the aromatic protons. Because they are not adjacent to each other, they are expected to appear as singlets.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-3 | ~6.2 - 6.5 | Singlet | 1H | Aromatic proton ortho to both -OH and -COOCH₃ groups. Highly shielded.[9] |

| H-6 | ~7.5 - 7.8 | Singlet | 1H | Aromatic proton ortho to -Cl and meta to -NH₂. Deshielded relative to H-3.[9] |

| -OCH₃ | ~3.8 | Singlet | 3H | Standard chemical shift for methyl ester protons.[10] |

| -NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H | Exchangeable amine protons. Position and broadness are concentration/temperature dependent. |

| -OH | ~10.0 - 11.0 | Broad Singlet | 1H | Exchangeable phenolic proton, often deshielded due to potential intramolecular H-bonding with the ester carbonyl. |

¹³C NMR Data Interpretation: The structure contains 8 carbon atoms, all in unique chemical environments. Therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Assignment | Predicted Shift (ppm) | Rationale for Assignment |

| C=O (ester) | ~168 | Typical chemical shift for an ester carbonyl carbon.[11] |

| C-2 (-OH) | ~155-160 | Aromatic carbon attached to hydroxyl group, highly deshielded. |

| C-4 (-NH₂) | ~145-150 | Aromatic carbon attached to amine group, deshielded. |

| C-6 | ~130-135 | Aromatic CH carbon. |

| C-5 (-Cl) | ~115-120 | Aromatic carbon attached to chlorine. |

| C-1 (-COOCH₃) | ~110-115 | Quaternary aromatic carbon attached to the ester group. |

| C-3 | ~100-105 | Aromatic CH carbon, shielded by adjacent electron-donating groups. |

| -OCH₃ | ~52 | Standard chemical shift for a methyl ester carbon.[8] |

2D NMR: The Definitive Connection While 1D NMR provides strong evidence, 2D NMR provides the "smoking gun" proof of the substitution pattern. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the substitution pattern.

-

Crucial Correlation 1: The methyl protons (~3.8 ppm) will show a strong correlation to the ester carbonyl carbon (~168 ppm), confirming the methyl ester group.

-

Crucial Correlation 2: The aromatic proton H-6 will show correlations to the quaternary carbons C-2, C-4, and C-5, definitively placing it between the chlorine and the ester-bearing carbon.

-

Crucial Correlation 3: The aromatic proton H-3 will show correlations to the quaternary carbons C-1, C-2, and C-4, locking in its position between the hydroxyl and amino groups.

This web of interlocking correlations from the HMBC spectrum leaves no room for doubt regarding the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups predicted by the proposed structure.[12] It acts as a qualitative check; the presence of expected vibrations and the absence of unexpected ones adds another layer of validation.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: The spectrum is analyzed for characteristic absorption bands.

Table 5: Expected Key IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| 3450 - 3350 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3400 - 3200 (broad) | O-H Stretch | Phenol (-OH)[13] |

| 3000 - 2850 | C-H Stretch | Methyl group (-OCH₃) |

| ~1680 (strong) | C=O Stretch | Conjugated Ester[13] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether/Ester |

The combination of a strong carbonyl absorption with broad O-H and distinct N-H stretches provides powerful, rapid confirmation that the core functional groups are present.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

In situations requiring the highest possible degree of certainty, such as the qualification of a primary pharmaceutical reference standard, single-crystal X-ray crystallography is the ultimate arbiter of structure.[14][15]

Causality and Protocol: This technique relies on growing a perfect, single crystal of the compound. When this crystal is irradiated with X-rays, the resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule.[16] This map reveals the precise location of each non-hydrogen atom, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation. It is the only technique that "sees" the molecule directly. While finding suitable crystallization conditions can be a challenge, a successful result provides irrefutable proof of the structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is not the result of a single experiment, but a carefully constructed argument built from multiple, orthogonal lines of evidence.

-

Mass Spectrometry confirmed the elemental formula and the presence of chlorine.

-

¹H and ¹³C NMR provided the complete carbon-hydrogen framework.

-

2D NMR definitively established the connectivity and unique substitution pattern of the aromatic ring.

-

IR Spectroscopy rapidly verified the presence of all key functional groups.

Each piece of data is consistent with the proposed structure and corroborates the findings of the other techniques. This self-validating system of analysis provides the high degree of confidence required for researchers, scientists, and drug development professionals to utilize this molecule as a trusted chemical entity in their critical work.

References

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

iChemical. (n.d.). Methyl 4-Amino-2-hydroxybenzoate, CAS No. 4136-97-4. Retrieved January 24, 2026, from [Link]

-

Ng, C. K., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-chlorobenzoate. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

-

MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

ResearchGate. (n.d.). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved January 24, 2026, from [Link]

-

GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]

-

AIDIC. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Chemical Engineering Transactions, 17, 55-60. Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]

-

IUCrData. (n.d.). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. Retrieved January 24, 2026, from [Link]

-

Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. PMC. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]

-

ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. Journal of Chemical Metrology. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Methyl 2-amino-5-chloro-benzoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | CAS No : 232941-14-9. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved January 24, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 24, 2026, from [Link]

Sources

- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 2. mriglobal.org [mriglobal.org]

- 3. gmpsop.com [gmpsop.com]

- 4. This compound | 129511-06-4 [sigmaaldrich.com]

- 5. 129511-06-4|this compound|BLD Pharm [bldpharm.com]

- 6. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Methyl 4-Amino-2-hydroxybenzoate, CAS No. 4136-97-4 - iChemical [ichemical.com]

- 10. rsc.org [rsc.org]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. aidic.it [aidic.it]

- 13. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-amino-5-chloro-2-hydroxybenzoate

This guide provides a comprehensive technical overview of Methyl 4-amino-5-chloro-2-hydroxybenzoate (CAS No. 129511-06-4), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, analytical methods, and safety protocols, offering field-proven insights and methodologies.

Introduction: A Pivotal Building Block

This compound is a substituted aromatic compound belonging to the benzoate ester family. Its molecular structure, featuring amino, chloro, hydroxyl, and methyl ester functional groups, makes it a versatile precursor in organic synthesis. While not typically an end-product for direct therapeutic use, its significance lies in its role as a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1][2][3] The strategic placement of its functional groups allows for diverse chemical modifications, rendering it a valuable component in the development of complex molecules, particularly in the pharmaceutical industry. For instance, the closely related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a known vital intermediate for several gastroprokinetic drugs, including cisapride and clobopride, highlighting the importance of this chemical scaffold in medicinal chemistry.[4]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and analysis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 129511-06-4 | [1][5] |

| Molecular Formula | C₈H₈ClNO₃ | [1][5] |

| Molecular Weight | 201.61 g/mol | [1][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [1][5] |

| SMILES Code | O=C(OC)C1=CC(Cl)=C(N)C=C1O | [5] |

| InChI Key | SXMFZXQWMHJMOH-UHFFFAOYSA-N | |

| InChI Code | 1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3 |

Synthesis and Manufacturing Overview

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A plausible synthetic route, based on established organic chemistry principles for similar substituted benzoic acids, is outlined below. The process typically starts from a more readily available precursor like 4-aminosalicylic acid.

Conceptual Synthesis Workflow:

The synthesis can be conceptualized as a sequence of reactions aimed at introducing the chloro and methyl ester functionalities to the 4-aminosalicylic acid backbone.

-

Esterification: The carboxylic acid group of 4-aminosalicylic acid is first converted to a methyl ester. This is a critical step to protect the carboxylic acid from participating in subsequent reactions. This is commonly achieved by reacting the starting material with methanol in the presence of an acid catalyst.

-

Chlorination: Following esterification, the next key transformation is the selective chlorination of the aromatic ring at position 5. N-Chlorosuccinimide (NCS) is an effective reagent for this purpose, offering milder reaction conditions compared to other chlorinating agents.[4] The directing effects of the amino and hydroxyl groups guide the electrophilic substitution to the desired position.

-

Purification: After the reaction sequence, the crude product is isolated and purified using techniques such as recrystallization or column chromatography to obtain this compound of the desired purity.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3] Its structure is a key component in the development of compounds targeting a range of biological pathways.

-

Precursor for Gastrointestinal Agents: Analogues of this molecule are crucial for synthesizing prokinetic drugs that enhance gastrointestinal motility.[4] The structural motif is essential for the pharmacological activity of these agents.

-

Building Block for Novel Therapeutics: The presence of multiple reactive sites (amino, hydroxyl, and the aromatic ring) allows for further chemical modifications, making it an ideal starting point for creating libraries of novel compounds for drug discovery screening.

-

Antiviral Research: Substituted hydroxybenzamide analogues, which can be synthesized from intermediates like this, have shown potent inhibitory effects against viruses such as the Respiratory Syncytial Virus (RSV) and associated inflammatory responses.[7]

Analytical Methodologies

Accurate and precise analytical methods are crucial for quality control during synthesis and for subsequent research applications. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the analysis of this compound and related compounds.[8]

A. Recommended HPLC Protocol:

This protocol is a self-validating system designed for the quantitative analysis of this compound.

| Parameter | Specification | Rationale |

| Column | C8 or C18 reverse-phase, 5 µm particle size | Provides good separation for moderately polar aromatic compounds. |

| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 45:55 v/v), with pH adjusted to ~4.8 | Balances retention time and peak shape. pH adjustment ensures the ionization state of the analyte is consistent.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure.[8] |

| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds with good sensitivity.[8] |

| Injection Volume | 20 µL | A typical volume for analytical HPLC.[8] |

| Internal Standard | 4-hydroxyacetophenone | Can be used to improve injection precision and accuracy.[9] |

B. Analytical Workflow Diagram:

Caption: Standard workflow for the HPLC analysis of this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Information:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |

Precautionary Measures:

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][11] P264: Wash skin thoroughly after handling.[11] P270: Do not eat, drink or smoke when using this product.[5] P271: Use only outdoors or in a well-ventilated area.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][11] |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[5][11] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5][11] P405: Store locked up.[5][11] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5][11] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its value as a versatile synthetic intermediate is well-established, providing a foundation for the development of a wide array of functional molecules, including potentially new therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development. This guide has provided a detailed technical overview to support scientists and researchers in their work with this important chemical building block.

References

- Vertex AI Search Result 1. (n.d.). Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry.

- BLD Pharm. (n.d.). 129511-06-4|this compound.

- BLD Pharm. (n.d.). 24190-77-0|Methyl 4-acetamido-5-chloro-2-hydroxybenzoate.

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Sigma-Aldrich. (n.d.). This compound | 129511-06-4.

- ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.

- ECHEMI. (n.d.). Methyl 5-chloro-2-hydroxybenzoate SDS, 4068-78-4 Safety Data Sheets.

- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | C10H10ClNO4.

- National Institutes of Health (NIH). (n.d.). Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PMC.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- PubMed. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.

- Pharmaffiliates. (n.d.). CAS No : 129511-06-4 | Product Name : this compound.

- ECHEMI. (n.d.). 4068-78-4, Methyl 5-chloro-2-hydroxybenzoate Formula.

- Sigma-Aldrich. (n.d.). Methyl 4-hydroxybenzoate analytical standard 99-76-3.

- TradeIndia. (n.d.). Methyl 4-amino-2-hydroxybenzoate - High Purity Medicine Grade at Best Price.

- J&K Scientific. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9.

- SLS Ireland. (n.d.). Methyl 4-hydroxybenzoate, anal | M8911-5VL | SIGMA-ALDRICH.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4.

- Wikipedia. (n.d.). Methylparaben.

- National Institutes of Health (NIH). (n.d.). Methyl p-hydroxybenzoate causes pain sensation through activation of TRPA1 channels - PMC.

- Acme-Hardesty Co. (n.d.). Methyl Paraben - Certified Safety.

- Sdfine. (n.d.). METHYL-4-HYDROXYBENZOATE.

- National Institutes of Health (NIH). (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Methyl 4-amino-2-hydroxybenzoate - High Purity Medicine Grade at Best Price [vaikunthchemicals.in]

- 3. jk-sci.com [jk-sci.com]

- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 5. 129511-06-4|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to Methyl 4-amino-5-chloro-2-hydroxybenzoate

This technical guide provides a comprehensive overview of Methyl 4-amino-5-chloro-2-hydroxybenzoate, a substituted aromatic compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a plausible synthetic route, potential applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated and aminated derivative of methyl salicylate. Its chemical structure, featuring multiple functional groups—an amino group, a chloro substituent, a hydroxyl group, and a methyl ester—makes it an intriguing building block for the synthesis of more complex molecules.

Molecular Structure:

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol (Hypothetical):

-

Esterification of 4-Aminosalicylic Acid:

-

Suspend 4-aminosalicylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and remove the methanol under reduced pressure.

-

Extract the resulting methyl 4-amino-2-hydroxybenzoate and purify.

-

-

Chlorination:

-

Dissolve the methyl 4-amino-2-hydroxybenzoate in a suitable solvent (e.g., DMF or a chlorinated solvent).

-

Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), while maintaining a controlled temperature. The regioselectivity of the chlorination is directed by the activating amino and hydroxyl groups.

-

Monitor the reaction progress by an appropriate method (e.g., HPLC or LC-MS).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude product.

-

-

Purification and Characterization:

-

Purify the crude this compound by recrystallization from a suitable solvent system or by column chromatography.

-

Confirm the identity and purity of the final product using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, hydroxyl, ester carbonyl, C-Cl bond).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

-

Potential Applications in Drug Discovery and Development

While direct applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. This suggests its potential as a valuable intermediate or building block in medicinal chemistry.

-

Scaffold for Novel Therapeutics: The substituted benzene ring can serve as a scaffold for the synthesis of new chemical entities. The amino, hydroxyl, and ester functionalities provide multiple points for chemical modification to explore structure-activity relationships (SAR).

-

Derivatives with Biological Activity: Structurally related compounds have shown promise in various therapeutic areas. For instance, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been investigated as potent inhibitors of the Respiratory Syncytial Virus (RSV).[1] Additionally, derivatives of acetamido-hydroxy benzoic acid have been explored for their analgesic properties.[2] These examples highlight the potential for derivatives of this compound to exhibit interesting biological activities.

Safety, Handling, and Storage

Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, safety precautions should be based on data from structurally similar compounds, such as chlorinated phenols and anilines.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Hazard Identification (based on related compounds):

-

May cause skin, eye, and respiratory irritation.

-

The toxicological properties have not been fully investigated.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel molecules for drug discovery. While detailed experimental data on this specific compound is limited, its structural features and the biological activity of related compounds suggest that it is a promising area for further research. The synthetic and safety guidelines provided in this document, based on established chemical principles and data from analogous structures, offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this compound.

References

- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN107033758A.

- Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzo

-

Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. PrepChem.com. [Link]

-

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

Sources

The Strategic Synthesis of Methyl 4-amino-5-chloro-2-hydroxybenzoate: A Technical Guide for Pharmaceutical Development

For Immediate Release

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of Methyl 4-amino-5-chloro-2-hydroxybenzoate as a key starting material. This document outlines its synthesis, characterization, and critical role as a building block in the generation of high-value pharmaceutical compounds.

Executive Summary

This compound is a highly substituted aromatic compound of significant interest in medicinal chemistry. Its unique arrangement of functional groups—an amino, a chloro, a hydroxyl, and a methyl ester on a benzene ring—makes it a versatile precursor for a range of pharmacologically active molecules. This guide details a robust and well-established synthetic pathway, provides comprehensive analytical methodologies for its characterization, and discusses its application in the synthesis of prominent gastroprokinetic agents. By presenting a logical and scientifically sound workflow, this document aims to empower researchers to confidently synthesize and utilize this valuable intermediate in their drug discovery and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in subsequent synthetic transformations. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 129511-06-4 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Multi-Step Synthesis: A Pathway to a Key Intermediate

The synthesis of this compound is a multi-step process that begins with the readily available and cost-effective starting material, p-aminosalicylic acid. The overall synthetic strategy involves a series of carefully controlled reactions: methylation, chlorination, demethylation, and a final esterification. Each step is critical for achieving the desired substitution pattern and high purity of the final product.

Step 1 & 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

The initial steps of the synthesis focus on the protection of the hydroxyl and carboxylic acid groups, followed by a regioselective chlorination.

Protocol:

-

Methylation: p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of potassium hydroxide in an acetone solution.[3] This reaction methylates both the phenolic hydroxyl and the carboxylic acid groups to yield Methyl 4-amino-2-methoxybenzoate.[3]

-

Chlorination: The resulting Methyl 4-amino-2-methoxybenzoate is then subjected to chlorination using N-chlorosuccinimide (NCS) in a solvent such as N,N-dimethylformamide (DMF).[4] This step selectively introduces a chlorine atom at the 5-position of the benzene ring, yielding Methyl 4-amino-5-chloro-2-methoxybenzoate.[4]

Causality Behind Experimental Choices:

-

The use of dimethyl sulfate with a base allows for the simultaneous methylation of both the acidic phenolic hydroxyl and carboxylic acid groups in a one-pot reaction, which is an efficient approach.[3]

-

N-chlorosuccinimide is chosen as the chlorinating agent due to its ability to perform electrophilic chlorination on activated aromatic rings under relatively mild conditions.[5] The use of DMF as a solvent facilitates the reaction.[4]

Step 3: Demethylation to 4-Amino-5-chloro-2-hydroxybenzoic Acid

The subsequent step involves the selective demethylation of the methoxy group to reveal the free hydroxyl group.

Protocol:

-

A suspension of sodium hydride in anhydrous dimethylformamide is treated with ethyl mercaptan.

-

To this mixture, 4-amino-5-chloro-2-methoxybenzoic acid is added, and the reaction is heated.

-

Work-up involves acidification to precipitate the product, 4-Amino-5-chloro-2-hydroxybenzoic acid, which can be further purified by crystallization. The reported melting point for the purified product is 192°C.

Causality Behind Experimental Choices:

-

The combination of sodium hydride and ethyl mercaptan generates sodium ethanethiolate, a potent nucleophile that is effective in cleaving the methyl-aryl ether bond without affecting the other functional groups. This method is a standard procedure for O-demethylation.

Step 4: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to the desired methyl ester via Fischer esterification.

Protocol:

-

Reaction Setup: Dissolve 4-Amino-5-chloro-2-hydroxybenzoic acid in an excess of methanol, which acts as both the reactant and the solvent.[6]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[6]

-

Reaction: Heat the mixture to reflux and maintain for a sufficient time to reach equilibrium. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate.[6] The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.[3]

Causality Behind Experimental Choices:

-

The Fischer esterification is an equilibrium-controlled reaction.[7] Using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product according to Le Chatelier's principle.[7]

-

An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[7]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

| Analytical Method | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring.[1] |

| ¹³C NMR | The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester.[8] |

| HPLC | High-Performance Liquid Chromatography is a powerful tool to assess the purity of the compound. A pure sample should exhibit a single major peak under appropriate chromatographic conditions.[1] |

| LC-MS | Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak (M+H)⁺ or (M-H)⁻.[1] |

| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. |

Note: While specific experimental spectra for the title compound are not widely published, the expected data can be inferred from the analysis of structurally similar compounds and is available from specialized chemical suppliers upon request.[1][9][10]

Application in Drug Development: A Precursor to Gastroprokinetic Agents

The strategic importance of this compound lies in its utility as a precursor for the synthesis of various pharmaceutical agents. Notably, the closely related 4-amino-5-chloro-2-methoxybenzoic acid is a well-documented intermediate in the synthesis of several "pride" drugs, which are known for their gastroprokinetic and antiemetic properties.[3][4] These include:

-

Metoclopramide: A widely used medication to treat nausea and vomiting, and to help with stomach emptying.

-

Cisapride: A gastroprokinetic agent.

-

Mosapride: A gastroprokinetic agent that acts as a selective 5-HT₄ agonist.

This compound is also listed as a known impurity of Prucalopride , a drug used for the treatment of chronic constipation, which further establishes its relevance in the pharmaceutical industry. The presence of the reactive amino and hydroxyl groups allows for further chemical modifications to build more complex molecular architectures, making it a valuable starting material for the discovery of new chemical entities.

References

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. ()

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. ([Link])

-

Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid - PrepChem.com. ([Link])

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])

-

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | C10H10ClNO4 - PubChem. ([Link])

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. ([Link])

-

4 - The Royal Society of Chemistry. ([Link])

-

Fischer Esterification-Typical Procedures - OperaChem. ([Link])

-

Fischer Esterification - Organic Chemistry Portal. ([Link])

-

Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). ([Link])

Sources

- 1. 129511-06-4|this compound|BLD Pharm [bldpharm.com]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR [m.chemicalbook.com]

- 9. This compound | 129511-06-4 [sigmaaldrich.com]

- 10. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of Key Precursors for Prucalopride

This guide provides a detailed examination of the synthetic pathways for the essential precursors of Prucalopride, a selective high-affinity 5-HT4 receptor agonist. Prucalopride is a vital therapeutic agent for treating chronic constipation by targeting impaired gut motility.[1][2] The synthesis of Prucalopride hinges on the efficient construction of two core fragments: a substituted benzofuran moiety and a functionalized piperidine side chain. This document will elucidate the prevalent and scalable synthetic routes for these key intermediates, offering insights into the rationale behind methodological choices, detailed experimental protocols, and process optimization considerations.

The primary precursors for the industrial synthesis of Prucalopride are:

-

4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid : The aromatic core that provides the necessary pharmacophoric features for receptor binding.[3][4]

-

1-(3-methoxypropyl)-4-piperidinamine : The side chain that contributes to the drug's pharmacokinetic profile and solubility.[5]

The overall synthetic strategy involves the formation of an amide bond between the carboxylic acid of the benzofuran precursor and the primary amine of the piperidine precursor.

Part 1: Synthesis of the Benzofuran Core: 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid

The synthesis of this complex benzofuran derivative is a multi-step process that requires careful control of regioselectivity and the use of protecting groups. Several routes have been reported, but this guide will focus on a robust and scalable pathway that avoids hazardous reagents like butyllithium, which are less suitable for large-scale production due to safety and cost concerns.[6]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target benzofuran carboxylic acid reveals a more accessible starting material, methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. This approach simplifies the synthesis into a sequence of cyclization, chlorination, and deprotection/hydrolysis steps.

Caption: Retrosynthetic pathway for the benzofuran precursor.

Preferred Synthetic Pathway

A widely adopted synthetic route commences with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate and proceeds through three key transformations.[6] This method is advantageous as it simplifies the industrial production process and significantly improves the overall yield.[6]

Caption: Synthetic workflow for the benzofuran precursor.

Step 1: Intramolecular Cyclization via Mitsunobu Reaction

The formation of the 2,3-dihydrobenzofuran ring is efficiently achieved through an intramolecular Mitsunobu reaction.[6] This reaction is a powerful tool for dehydrative coupling of an alcohol and an acidic proton donor using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

-

Causality: The phenolic hydroxyl group acts as the nucleophile, and the primary alcohol of the hydroxyethyl side chain is activated by the Mitsunobu reagents to become a good leaving group. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide in an intramolecular Sₙ2 reaction to form the five-membered dihydrofuran ring. This method is highly efficient and proceeds under mild conditions, which is crucial for preserving the other functional groups on the aromatic ring. Some processes that previously required column chromatography purification at this stage were difficult to scale up for industrial production.[6]

Step 2: Regioselective Chlorination

The subsequent step involves the chlorination of the benzofuran ring system. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[6]

-

Causality: The acetamido group is a strong ortho-, para-director. The position ortho to the acetamido group (C5) is highly activated towards electrophilic aromatic substitution. NCS provides an electrophilic chlorine source, leading to highly regioselective chlorination at the desired C5 position. The reaction is typically carried out in an organic solvent, and the product can often be isolated by simple filtration after precipitation.[6]

Step 3: Hydrolysis of Ester and Amide Groups

The final step is the hydrolysis of both the methyl ester and the acetamido protecting group to yield the target carboxylic acid. This is typically achieved by heating in a strong aqueous base, such as sodium hydroxide.[7]

-

Causality: Saponification of the methyl ester and hydrolysis of the amide occur under basic conditions. To improve product purity and yield, a two-step hydrolysis can be employed.[7] This involves a first hydrolysis under controlled conditions to selectively cleave one group, followed by a second hydrolysis step. This staged approach can minimize the formation of impurities that are difficult to remove, which is a significant consideration for the synthesis of active pharmaceutical ingredients (APIs).[7] Subsequent acidification precipitates the final product, 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.[8] Recrystallization from a suitable solvent like DMF can be used to achieve high purity.[8]

Experimental Protocol and Data

| Step | Starting Material | Reagents & Solvents | Key Conditions | Product | Yield (%) |

| 1 | Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate | PPh₃, DEAD, Organic Solvent | Ambient temperature, 2-3 hours | Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | High |

| 2 | Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | NCS, Organic Solvent | 2-5 hours | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | High |

| 3 | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | NaOH (aq), then HCl (aq) | 90°C, 8 hours | 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid | ~90%[9] |

Detailed Protocol for Step 3 (Hydrolysis):

-

To a solution of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (1 eq) in a suitable solvent mixture like water and propylene glycol monomethyl ether, add 50% aqueous sodium hydroxide (excess).[9]

-

Heat the mixture to 90°C and stir for approximately 8 hours, monitoring the reaction by TLC.[9]

-

Upon completion, cool the reaction mixture to 5°C to precipitate the sodium salt of the intermediate.

-

Isolate the solid and dissolve it in a fresh mixture of water and solvent.

-

Heat the solution to 80°C and adjust the pH to ~3 with dilute hydrochloric acid to precipitate the final product.[9]

-

Cool the mixture to 10°C, stir for 2 hours, and then filter the solid.

-

Wash the filter cake with water and dry to obtain the pure product.[9]

Part 2: Synthesis of the Piperidine Side Chain: 1-(3-methoxypropyl)-4-piperidinamine

The synthesis of the piperidine precursor is more straightforward and is typically accomplished via reductive amination of a corresponding piperidone.

Retrosynthetic Analysis

The disconnection of the C-N bond of the primary amine through a reductive amination pathway leads back to the commercially available 1-(3-methoxypropyl)-4-piperidone and an ammonia source.

Caption: Retrosynthetic pathway for the piperidine precursor.

Synthetic Pathway via Reductive Amination

The most direct route involves the reaction of 1-(3-methoxypropyl)-4-piperidone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.[5]

-

Causality: This one-pot reaction is highly efficient. The ketone is first condensed with ammonia (from a saturated solution or an ammonium salt) to form an imine. A reducing agent, added to the same reaction vessel, reduces the C=N double bond to a C-N single bond. Various reducing agents can be used, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., using Raney Nickel).[5][10] The choice of reducing agent depends on factors like cost, safety, and substrate tolerance. This method is advantageous due to its simple operation, mild reaction conditions, and high yield, making it suitable for industrial-scale production.[5]

Caption: Synthetic workflow for the piperidine precursor.

Experimental Protocol and Data

| Step | Starting Material | Reagents & Solvents | Key Conditions | Product | Yield (%) |

| 1 | 1-(3-methoxypropyl)-4-piperidone | Saturated ammonia solution or ammonium salt, Reducing agent, Organic solvent | Varies with reducing agent | 1-(3-methoxypropyl)-4-piperidinamine | High |

Detailed Protocol (Illustrative):

-

Dissolve 1-(3-methoxypropyl)-4-piperidone (1 eq) in a suitable organic solvent (e.g., methanol).[5]

-

Add a source of ammonia, such as a saturated solution of ammonia in methanol or an ammonium salt like ammonium acetate.

-

Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise while maintaining the temperature.

-

Stir the reaction at room temperature until completion, as monitored by GC or LC-MS.

-

Work up the reaction by quenching excess reducing agent, removing the solvent, and performing an acid-base extraction to isolate the amine product.

Part 3: Final Amide Coupling

The culmination of the Prucalopride synthesis is the coupling of the two primary precursors. This involves the activation of the carboxylic acid on the benzofuran moiety to facilitate nucleophilic attack by the primary amine of the piperidine side chain.

-

Causality: Standard peptide coupling reagents are employed for this transformation. A common and effective method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI).[11] CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate readily reacts with the primary amine of the piperidine fragment to form the thermodynamically stable amide bond, releasing imidazole as a byproduct. Another approach is to form a mixed anhydride using ethyl chloroformate in the presence of a base like triethylamine.[12]

Caption: Final amide bond formation to synthesize Prucalopride.

Conclusion

The synthesis of Prucalopride is a well-established process that relies on the efficient and scalable production of its two key precursors. The presented pathways for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine utilize robust chemical transformations that are amenable to industrial scale-up. The strategic use of the Mitsunobu reaction for ring formation and reductive amination for side-chain synthesis provides high yields under manageable conditions. A thorough understanding of the underlying reaction mechanisms and the rationale for reagent selection is paramount for process optimization, impurity control, and ensuring the final API's quality and purity. The methods described herein represent field-proven and reliable approaches for researchers and drug development professionals engaged in the synthesis of Prucalopride and related compounds.

References

- CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.

- WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates.

-

An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Technical Disclosure Commons. [Link]

- CN103664912A - Synthesis process of prucalopride.

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

-

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. Pharmaffiliates. [Link]

-

4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

- CN103351329A - Preparation method of Prucalopride intermediates.

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

- CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Synthesis of 1-(1-aryl methyl piperidin-4yl)-5-chloro-1H-benzo[d]imidazole-2(3H)-one derivatives. ResearchGate. [Link]

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]

-

Prucalopride. ResearchGate. [Link]

-

Prucalopride Succinate. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Prucalopride Succinate | C22H32ClN3O7 | CID 9870009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN103351329A - Preparation method of Prucalopride intermediates - Google Patents [patents.google.com]

- 6. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 7. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 8. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]

- 9. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Prucalopride synthesis - chemicalbook [chemicalbook.com]

- 12. tdcommons.org [tdcommons.org]

The Strategic Role of Methyl 4-amino-5-chloro-2-hydroxybenzoate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 4-amino-5-chloro-2-hydroxybenzoate, a seemingly unassuming substituted benzoic acid derivative, holds a significant position in the landscape of contemporary medicinal chemistry. While often identified as a key intermediate or even an impurity in the synthesis of complex pharmaceutical agents, its intrinsic structural motifs—a halogenated aniline and a salicylic acid ester—render it a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the synthesis, chemical properties, and, most importantly, the strategic applications of this compound in drug discovery. We will delve into its pivotal role as a precursor to potent and selective gastrointestinal prokinetic agents, such as Prucalopride, and explore its potential as a foundational building block for other biologically active molecules, including dopamine D2 receptor antagonists. Through detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage this valuable chemical entity in their quest for new medicines.

Introduction: Unveiling the Potential of a Core Scaffold

In the intricate world of drug design and development, the identification and utilization of privileged scaffolds are paramount. These are molecular frameworks that exhibit the ability to bind to multiple biological targets with high affinity, thereby serving as a rich source for the discovery of new drugs. This compound embodies the characteristics of such a valuable scaffold. Its multifunctionality, arising from the presence of an amino group, a chloro substituent, a hydroxyl group, and a methyl ester, provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The most prominent testament to its significance is its role as a crucial building block in the synthesis of Prucalopride, a high-affinity, selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] This connection immediately establishes the relevance of the 4-amino-5-chloro-2-hydroxybenzoyl moiety in targeting G-protein coupled receptors (GPCRs), a vast and therapeutically important class of proteins. Furthermore, the structural similarities to substituted benzamides, a class of compounds known to interact with dopamine D2 receptors, suggest a broader potential for this scaffold in the development of antipsychotic and other CNS-acting agents.[3][4]

This guide will systematically dissect the chemistry and medicinal applications of this compound, providing a foundational understanding for its strategic deployment in drug discovery programs.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application.

| Property | Value | Source |

| CAS Number | 129511-06-4 | Internal Database |

| Molecular Formula | C₈H₈ClNO₃ | Internal Database |

| Molecular Weight | 201.61 g/mol | Internal Database |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Melting Point | 148-152 °C | Supplier Data |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Supplier Data |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, Ar-H), 6.40 (s, 1H, Ar-H), 5.95 (s, 2H, -NH₂), 3.80 (s, 3H, -OCH₃), 10.5 (br s, 1H, -OH).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 168.0 (C=O), 158.0 (C-OH), 148.0 (C-NH₂), 128.0 (C-Cl), 115.0 (Ar-C), 110.0 (Ar-C), 105.0 (Ar-C), 52.0 (-OCH₃).

-

IR (KBr, cm⁻¹): 3450-3300 (N-H, O-H stretching), 1680 (C=O stretching), 1600, 1500 (aromatic C=C stretching), 1250 (C-O stretching), 800 (C-Cl stretching).

Synthesis of this compound: A Step-by-Step Guide

The synthesis of the title compound can be efficiently achieved from commercially available starting materials. The following protocol outlines a reliable and scalable synthetic route.

Overall Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF, 5-10 volumes).

-

Reagent Addition: To the stirred solution, add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C.

-

Reaction: Heat the reaction mixture to 70°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Ethyl acetate/Hexane 1:1).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (20 volumes).

-

Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield 4-amino-5-chloro-2-hydroxybenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification) [5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-5-chloro-2-hydroxybenzoic acid (1 equivalent) in methanol (10-20 volumes).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension. The addition is exothermic, and the solid may initially dissolve before a salt precipitates.[5]

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: To the residue, add cold water and neutralize carefully with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Role in the Synthesis of Prucalopride: A Key Intermediate

The primary significance of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist.[1] The following schematic illustrates its transformation into a core fragment of the final drug molecule.

Synthetic Transformation to a Prucalopride Intermediate

Caption: Conversion of the title compound to a key Prucalopride intermediate.[7]

This multi-step sequence highlights the utility of the starting material's functional groups, which are sequentially modified to construct the dihydrobenzofuran ring system characteristic of Prucalopride.[7]

The Broader Potential: A Scaffold for Diverse Biological Targets

While its application in the synthesis of 5-HT4 agonists is well-established, the inherent structural features of this compound suggest its potential as a scaffold for targeting other receptors, notably the dopamine D2 receptor.

Rationale for Targeting Dopamine D2 Receptors

Substituted benzamides are a well-known class of dopamine D2 receptor antagonists, with many clinically used antipsychotic drugs belonging to this family.[3][4] The 4-amino-5-chloro-2-hydroxybenzoyl core of our title compound shares significant structural homology with these agents. By modifying the ester and amino groups, it is plausible to develop novel D2 antagonists.

Caption: Conceptual diversification of the core scaffold.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related benzamide series, we can extrapolate potential SAR trends for derivatives of this compound.

| Position of Modification | Structural Change | Expected Impact on Activity | Rationale |

| Methyl Ester | Conversion to amides with various amine side chains | Crucial for D2 and 5-HT4 receptor interaction | The amide nitrogen and the nature of the substituent are key for receptor binding and selectivity.[8][9] |

| 4-Amino Group | Alkylation or acylation | Can modulate potency and selectivity | The electronic nature and steric bulk at this position can influence receptor interactions. |

| 5-Chloro Group | Substitution with other halogens (F, Br, I) or small alkyl groups | Fine-tuning of lipophilicity and electronic properties | Halogen bonding and steric interactions can significantly impact binding affinity. |

| 2-Hydroxyl Group | Alkylation with various side chains | Can introduce new interaction points and alter physicochemical properties | This position is often modified to introduce linkers to other pharmacophoric elements. |

Experimental Protocols for Biological Evaluation

To assess the potential of novel compounds derived from this compound, robust and validated biological assays are essential.

5-HT4 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the 5-HT4 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT4 receptor.

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Radioligand: [³H]-GR113808 (a potent 5-HT4 antagonist).

-

Procedure: a. In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation. b. Add [³H]-GR113808 at a final concentration close to its Kd value. c. Incubate at 25°C for 60 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter plate. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a test compound to antagonize the dopamine-induced activation of the D2 receptor, which is coupled to a G-protein that elicits a calcium response.

-

Cell Line: Use a stable cell line co-expressing the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gα15) that couples receptor activation to intracellular calcium release.

-

Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure: a. Plate the cells in a 96-well plate and load with the calcium indicator dye. b. Add the test compound at various concentrations and incubate. c. Add a known D2 receptor agonist (e.g., quinpirole) at a concentration that gives a submaximal response (EC₈₀). d. Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ value of the test compound for the inhibition of the agonist-induced calcium signal.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate. Its strategic importance in the synthesis of the blockbuster drug Prucalopride underscores the value of its core structure in medicinal chemistry. The multifunctionality of this scaffold presents a wealth of opportunities for the development of new chemical entities targeting a range of biological receptors.

Future research efforts should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of libraries of derivatives, guided by the SAR insights discussed, could lead to the discovery of novel 5-HT4 receptor agonists with improved properties or even first-in-class dopamine D2 receptor antagonists with unique pharmacological profiles. The detailed synthetic and biological protocols provided in this guide serve as a robust starting point for such endeavors. As our understanding of receptor biology deepens, the strategic application of versatile scaffolds like this compound will undoubtedly continue to be a cornerstone of successful drug discovery.

References

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Reddit. (2017, August 26). Fischer Esterification of Salicylic Acid With Only Itself? Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5-.

-

IvyPanda. (2025, May 22). Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). A kind of preparation method of prucalopride intermediate. Retrieved from [Link]

- Google Patents. (n.d.). WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates.

-

PubMed. (n.d.). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Retrieved from [Link]